molecular formula C9H14Cl2N2 B6224493 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride CAS No. 2763777-05-3

5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride

Cat. No. B6224493
CAS RN: 2763777-05-3
M. Wt: 221.1
InChI Key:
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Description

5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride (5-CPMA-DHC) is a chemical compound that has a wide range of uses in scientific research and laboratory experiments. It is a derivative of pyridin-3-amine, a heterocyclic compound that is used in the synthesis of various organic compounds. 5-CPMA-DHC is a highly versatile compound due to its ability to interact with a variety of molecules, making it an attractive choice for a variety of research applications.

Scientific Research Applications

5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride has a wide range of scientific research applications due to its ability to interact with a variety of molecules. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and cosmetics. It has also been used in the synthesis of peptides, nucleotides, and proteins. Additionally, 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride has been used in the synthesis of organometallic compounds, such as transition metal complexes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atom of the pyridine ring and the carbon atom of the cyclopropyl group. This covalent bond is then further stabilized by the addition of the methyl group. The covalent bond formed between the nitrogen and the carbon atoms is believed to be responsible for the compound’s ability to interact with other molecules.
Biochemical and Physiological Effects
5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. It has also been shown to have an effect on the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. Additionally, 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride has been shown to have an effect on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride in laboratory experiments is its versatility. It can be used in a variety of different experiments due to its ability to interact with a variety of molecules. Additionally, it is relatively simple to synthesize, making it an attractive choice for laboratory experiments. However, there are some limitations to using 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride in laboratory experiments. For example, it is not very stable in acidic environments, and it can be difficult to purify the compound after synthesis.

Future Directions

The potential future directions for 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride are numerous. It could be used in the synthesis of more complex organic compounds, such as peptides and proteins. It could also be used in the synthesis of organometallic compounds, such as transition metal complexes. Additionally, it could be used in the development of new pharmaceuticals and agrochemicals. Finally, it could be used in the development of new biochemical and physiological assays, as well as new methods for studying the effects of drugs on the brain.

Synthesis Methods

5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride is synthesized from pyridin-3-amine, a heterocyclic compound containing nitrogen, carbon, and hydrogen atoms. The synthesis of 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride involves the reaction of pyridin-3-amine with a cyclopropyl group, followed by the addition of a methyl group. The reaction is usually carried out in an acidic medium, such as sulfuric acid, and the product is then purified by recrystallization. The synthesis of 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride is relatively simple and can be performed in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride involves the reaction of 3-cyclopropyl-6-methylpyridine with ammonia followed by reduction of the resulting imine to the amine. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-cyclopropyl-6-methylpyridine", "Ammonia", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 3-cyclopropyl-6-methylpyridine with ammonia in a solvent such as ethanol or methanol to form the corresponding imine.", "Step 2: Reduce the imine using hydrogen gas and palladium on carbon catalyst to form the amine.", "Step 3: React the amine with hydrochloric acid to form the dihydrochloride salt of 5-cyclopropyl-6-methylpyridin-3-amine." ] }

CAS RN

2763777-05-3

Product Name

5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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